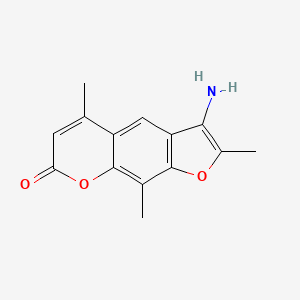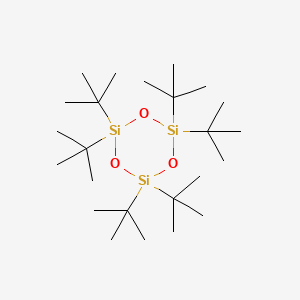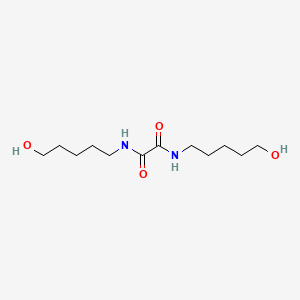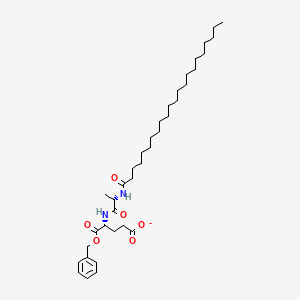
Hexahydro-1H-3a,6-methanoazulene-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-1H-3a,6-methanoazulene-4,7-dione is a complex organic compound with a unique structure characterized by a fused ring system. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H24O2, and it has a molecular weight of 236.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1H-3a,6-methanoazulene-4,7-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and oxidation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-3a,6-methanoazulene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Hexahydro-1H-3a,6-methanoazulene-4,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hexahydro-1H-3a,6-methanoazulene-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Hexahydro-1H-3a,6-methanoazulene-4,7-dione can be compared with other similar compounds, such as:
Cedr-8-ene: Known for its use in fragrances and flavors.
α-Cedrene: Another compound with similar structural features and applications.
Methyl Cedryl Ketone: Used in the fragrance industry and has similar chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
75253-58-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
tricyclo[6.2.1.01,5]undecane-7,10-dione |
InChI |
InChI=1S/C11H14O2/c12-9-5-8-2-1-3-11(8)6-7(9)4-10(11)13/h7-8H,1-6H2 |
InChI Key |
YIXBHSONDUIEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C3CC(=O)C2(C1)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



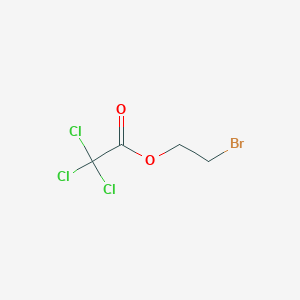
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
